Magnolol
Overview
Description
Magnolol is an organic compound classified as a lignan. It is a bioactive compound found in the bark of the Houpu magnolia (Magnolia officinalis) and Magnolia grandiflora . This compound is known for its antioxidative, anti-inflammatory, and anti-cancer properties . It has been used in traditional Chinese and Japanese medicine for centuries to treat various ailments, including gastrointestinal disorders and anxiety .
Mechanism of Action
Target of Action
Magnolol, a primary active component of Magnoliae officinalis cortex, has been widely used in traditional Chinese and Japanese herbal medicine . It has been found to have a wide range of pharmacological activities, including anti-inflammatory and antitumor effects . The primary targets of this compound include the PI3K/Akt/mTOR signaling pathway , DR5 , and α-glucosidase enzyme .
Mode of Action
This compound interacts with its targets in several ways. It has been observed to diminish the phosphorylation of PI3K, Akt, mTOR, p70S6K, and 4E-BP1 . This inactivation of the PI3K/Akt/mTOR signaling seems to be cancer type-independent . This compound also upregulates DR5 and downregulates cellular FLICE-inhibitory protein (c-FLIP) and Mcl-1 in cancer cells . Furthermore, it inhibits the α-glucosidase enzyme, which is responsible for the selective hydrolysis of terminally linked α-glucose residues from complex carbohydrates in the brush border of the small intestine .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been found to inhibit cellular proliferation and affect polyamine biosynthesis and catabolism-linked protein expression and associated cellular signaling pathways . It also exerts anticancer effects through inhibiting proliferation, inducing cell cycle arrest, provoking apoptosis, restraining migration and invasion, and suppressing angiogenesis . Moreover, it influences the PI3K/Akt/mTOR signaling, MAPK signaling, and NF-κB signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. This compound is mainly metabolized in the liver with glucuronides as its chief metabolite . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit macrophage activation and suppress neutrophil aggregation, activation, and migration . It also induces apoptosis in vascular smooth muscle cells by increasing DNA fragmentation and activating caspase-3 and −9 activities . Furthermore, it has been observed to inhibit cancer growth and metastasis against various cancer types .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that reactive oxygen species (ROS) can participate in the signal transduction cascade in the key steps of angiogenesis and regulate the growth and migration of endothelial cells . .
Biochemical Analysis
Biochemical Properties
Magnolol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, this compound interacts with enzymes such as laccase, which catalyzes the conversion of chavicol to this compound . These interactions highlight the compound’s potential in modulating biochemical pathways involved in inflammation and cancer.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also modulates the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage . Furthermore, this compound affects cellular metabolism by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as laccase, inhibiting their activity and thereby modulating biochemical pathways . It also inhibits the activation of NF-κB, leading to reduced expression of pro-inflammatory genes . Additionally, this compound induces the expression of antioxidant genes, enhancing the cellular defense against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it may cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing the therapeutic benefits of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which convert this compound into more water-soluble metabolites for excretion. This compound also affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress and inflammation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For example, this compound binds to serum albumin, which helps in its distribution throughout the body. Additionally, this compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . It may also be targeted to specific organelles, such as the mitochondria, where it enhances the activity of antioxidant enzymes and protects against oxidative stress. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnolol can be synthesized through various methods. One common synthetic route involves the use of chavicol as a starting material. The conversion of chavicol to this compound can be achieved using laccase enzymes . Another method involves the structural modification of this compound to enhance its antioxidant activity, resulting in the formation of this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Magnolia officinalis. The extraction process includes the use of solvents such as ethanol or methanol to isolate this compound and related lignans . The extracted compound is then purified using techniques like capillary electrophoresis and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Magnolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s allyl and hydroxyl groups are particularly reactive, making it suitable for structural modifications .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities. For example, the addition reaction at the allyl group and the replacement of the hydroxyl group on the phenyl ring can lead to the formation of novel compounds with improved antioxidant properties .
Scientific Research Applications
Magnolol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Honokiol
- Dehydrodichavicol
- 5,5’-Diallyl-2,2’-dihydroxybiphenyl
Magnolol’s unique combination of chemical properties and biological activities makes it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOAZFWZEDHOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044076 | |
Record name | Magnolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Bitter aroma | |
Record name | Magnolol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in DMSO, Sparingly soluble (in ethanol) | |
Record name | Magnolol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
The effects of honokiol and magnolol, two major bioactive constituents of the bark of Magnolia officinalis, on Ca(2+) and Na(+) influx induced by various stimulants were investigated in cultured rat cerebellar granule cells by single-cell fura-2 or SBFI microfluorimetry. Honokiol and magnolol blocked the glutamate- and KCl-evoked Ca(2+) influx with similar potency and efficacy, but did not affect KCl-evoked Na(+) influx. However, honokiol was more specific for blocking NMDA-induced Ca(2+) influx, whereas magnolol influenced with both NMDA- and non-NMDA activated Ca(2+) and Na(+) influx. Moreover, the anti-convulsant effects of these two compounds on NMDA-induced seizures were also evaluated. After honokiol or magnolol (1 and 5 mg/kg, ip) pretreatment, the seizure thresholds of NMRI mice were determined by tail-vein infusion of NMDA (10 mg/mL). Data showed that both honokiol and magnolol significantly increased the NMDA-induced seizure thresholds, and honokiol was more potent than magnolol. These results demonstrated that magnolol and honokiol have differential effects on NMDA and non-NMDA receptors, suggesting that the distinct therapeutic applications of these two compounds for neuroprotection should be considered., Magnolol inhibited phorbol 12-myristate 13-acetate (PMA)-activated rat neutrophil aggregation in a concentration-dependent manner with an IC50 (concentration resulting in 50% inhibition) of 24.2 +/- 1.7 uM. Magnolol suppressed the enzyme activity of neutrophil cytosolic and rat brain protein kinase C (PKC) over the same range of concentrations at which it inhibited the aggregation. Magnolol did not affect PMA-induced cytosolic PKC-alpha and -delta membrane translocation or trypsin-treated rat-brain PKC activity, but attenuated [3H]phorbol 12,13-dibutyrate binding to neutrophil cytosolic PKC. These results suggest that the inhibition of PMA-induced rat neutrophil aggregation by magnolol is probably attributable, at least in part, to the direct suppression of PKC activity through blockade of the regulatory region of PKC., Magnolol, a substance purified from the bark of Magnolia officialis, inhibits cell proliferation and induces apoptosis in a variety of cancer cells. The aim of this study was to study the effects of magnolol on CGTH W-2 thyroid carcinoma cells. After 24 hr treatment with 80 u M magnolol in serum-containing medium, about 50% of the cells exhibited apoptotic features and 20% necrotic features. Cytochrome-c staining was diffused in the cytoplasm of the apoptotic cells, but restricted to the mitochondria in control cells. Western blot analyses showed an increase in levels of activated caspases (caspase-3 and -7) and of cleaved poly (ADP-ribose) polymerase (PARP) by magnolol. Concomitantly, immunostaining for apoptosis inducing factor (AIF) showed a time-dependent translocation from the mitochondria to the nucleus. Inhibition of either PARP or caspase activity blocked magnolol-induced apoptosis, supporting the involvement of the caspases and PARP. In addition, magnolol activated phosphatase and tensin homolog deleted on chromosome 10 (PTEN) and inactivated Akt by decreasing levels of phosphorylated PTEN and phosphorylated Akt. These data suggest that magnolol promoted apoptosis probably by alleviating the inhibitory effect of Akt on caspase 9. Furthermore, inhibition of PARP activity, but not of caspase activity, completely prevented magnolol-induced necrosis, suggesting the notion that it might be caused by depletion of intracellular ATP levels due to PARP activation. These results show that magnolol initiates apoptosis via the cytochrome-c/caspase 3/PARP/AIF and PTEN/Akt/caspase 9/PARP pathways and necrosis via PARP activation., The mis-regulation of nuclear factor-kappa B (NF-kappaB) signal pathway is involved in a variety of inflammatory diseases that leds to the production of inflammatory mediators. /These/ studies using human U937 promonocytes cells suggested that magnolol ... differentially down-regulated the pharmacologically induced expression of NF-kappaB-regulated inflammatory gene products MMP-9, IL-8, MCP-1, MIP-1alpha, TNF-alpha. Pre-treatment of magnolol blocked TNF-alpha-induced NF-kappaB activation in different cell types as evidenced by EMSA. Magnolol did not directly affect the binding of p65/p50 heterodimer to DNA. Immunoblot analysis demonstrated that magnolol inhibited the TNF-alpha-stimulated phosphorylation and degradation of the cytosolic NF-kappaB inhibitor IkappaBalpha and the effects were dose-dependent. Mechanistically, a non-radioactive IkappaB kinases (IKK) assay using immunoprecipitated IKKs protein demonstrated that magnolol inhibited both intrinsic and TNF-alpha-stimulated IKK activity, thus suggesting a critical role of magnolol in abrogating the phosphorylation and degradation of IkappaBalpha. The involvement of IKK was further verified in a HeLa cell NF-kappaB-dependent luciferase reporter system. In this system magnolol suppressed luciferase expression stimulated by TNF-alpha and by the transient transfection and expression of NIK (NF-kappaB-inducing kinase), wild type IKKbeta, constitutively active IKKalpha and IKKbeta, or the p65 subunit. Magnolol was also found to inhibit the nuclear translocation and phosphorylation of p65 subunit of NF-kappaB. In line with the observation that NF-kappaB activation may up-regulate anti-apoptotic genes, it was shown in U937 cells that magnolol enhanced TNF-alpha-induced apoptotic cell death. /The/ results suggest that magnolol or its derivatives may have potential anti-inflammatory actions through IKK inactivation., For more Mechanism of Action (Complete) data for MAGNOLOL (10 total), please visit the HSDB record page. | |
Record name | MAGNOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
528-43-8 | |
Record name | Magnolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnolol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Magnolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAGNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001E35HGVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MAGNOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
101.5-102 °C | |
Record name | MAGNOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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